2-Bromo-4-methoxybenzyl Alcohol
Overview
Description
2-Bromo-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that benzylic alcohols, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic alcohols typically undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) acts as a leaving group, and the molecule interacts with its targets via the formation of a carbocation .
Biochemical Pathways
It’s worth noting that benzylic alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body.
Result of Action
It is known that benzylic alcohols can undergo various chemical reactions, leading to the formation of different products . These products can have various effects on cellular functions.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-methoxybenzyl Alcohol can be influenced by various environmental factors. For instance, the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability . Furthermore, its insolubility in water may affect its action and efficacy in aqueous environments .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxybenzyl Alcohol plays a role in biochemical reactions primarily through its interactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may affect the phosphorylation status of proteins involved in signal transduction . The compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular function and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors and other enzymes play a crucial role in its metabolic processing and biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzyl alcohol typically involves the bromination of 4-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzyl alcohol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 4-methoxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 2-Bromo-4-methoxybenzaldehyde or 2-Bromo-4-methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methoxybenzyl alcohol is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzyl alcohol can be compared with other similar compounds, such as:
4-Bromo-2-methoxybenzyl alcohol: Similar structure but with different substitution pattern.
2-Bromobenzyl alcohol: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl alcohol: Lacks the bromine atom, affecting its chemical properties and uses.
Uniqueness: The presence of both the bromine atom and methoxy group in this compound makes it a versatile intermediate in organic synthesis, offering unique reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRYBABESPGVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448446 | |
Record name | Benzenemethanol, 2-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163190-79-2 | |
Record name | Benzenemethanol, 2-bromo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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